Isotopic Mass Shift Enables Distinct MS/MS Detection Versus Unlabeled 7,14-Dihydroxy Efavirenz
rac 7,14-Dihydroxy Efavirenz-d4 possesses a molecular mass of 351.70 g/mol, representing a +4 Da mass shift relative to unlabeled 7,14-dihydroxy Efavirenz (347.67 g/mol nominal mass differential) due to substitution of four hydrogen atoms with deuterium at the cyclopropyl ring positions . This isotopic differentiation enables chromatographic co-elution with the native analyte while ensuring baseline-resolved mass spectrometric detection via distinct precursor-to-product ion transitions in multiple reaction monitoring (MRM) mode, a prerequisite for accurate stable isotope dilution LC-MS/MS quantification that unlabeled analogs cannot provide [1].
| Evidence Dimension | Molecular Mass |
|---|---|
| Target Compound Data | 351.70 g/mol |
| Comparator Or Baseline | Unlabeled 7,14-dihydroxy Efavirenz: 347.67 g/mol (nominal) |
| Quantified Difference | +4 Da mass shift |
| Conditions | Calculated from molecular formula C14H5D4ClF3NO4 vs C14H9ClF3NO4 |
Why This Matters
The +4 Da mass differential is the minimum required to avoid isotopic cross-talk from the analyte's natural abundance M+2/M+4 isotopes while maintaining near-identical physicochemical properties for co-elution, directly determining LC-MS/MS assay specificity and quantification accuracy.
- [1] Veeprho. rac Efavirenz-D4: Stable isotope-labeled internal standard for LC-MS/MS quantification. 2024. View Source
